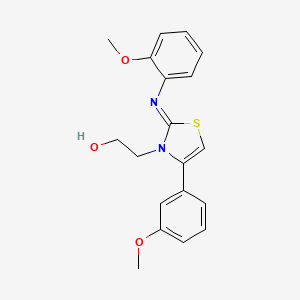

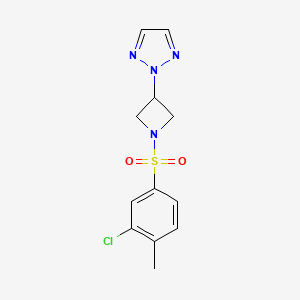

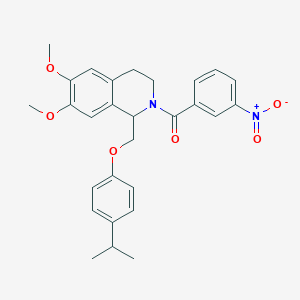

(Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the condensation of thiazolone with various aldehydes in the presence of ethanol and a catalyst such as piperidine, leading to heterocyclic compounds with high yields (Abdel-Wahab et al., 2023). This method demonstrates the flexibility of synthesizing thiazole derivatives under reflux conditions.

Molecular Structure Analysis

Molecular structure investigations of thiazolidinone derivatives have been conducted using X-ray diffraction, revealing a distorted octahedral coordination involving the O and N atoms (Dilović et al., 2005). Such studies highlight the complex geometric arrangements possible within this class of compounds.

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can include cyclocondensation with α-ketocarboxylic acid derivatives, showcasing their reactivity and potential for forming a variety of structural motifs (Liu et al., 1992). These reactions expand the functional versatility of thiazole-based compounds.

Physical Properties Analysis

The physical properties of thiazolidinone derivatives are deeply influenced by their molecular structure, as seen in the determination of crystal structures and the analysis of intermolecular hydrogen bonds. These properties are crucial for understanding the behavior of these compounds under various conditions (Boulakoud et al., 2015).

Chemical Properties Analysis

The chemical properties of thiazole and imino derivatives are characterized by their reactivity towards different types of chemical reactions, including cyclocondensation and alkylation. These reactions are indicative of the compound's ability to interact and bond with various chemical groups, leading to a wide range of possible derivatives with varied biological and chemical activity (El-Sawah et al., 2020).

Applications De Recherche Scientifique

Green Synthesis of Functionalized Thiazol-2(3H)-imine

Research by Shahvelayati et al. (2017) described an efficient synthesis of a closely related compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, via a three-component tandem reaction in an ionic liquid. This method highlights the use of green solvents for the synthesis of thiazole derivatives, emphasizing the environmental benefits and efficiency of such approaches in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Antihypertensive and Cardiotropic Drugs

Drapak et al. (2019) investigated the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines as antihypertensive and cardiotropic drugs. The study focused on the synthesis of these compounds and their pharmacological effects on the cardiovascular system, indicating their potential in developing new therapeutic agents (Drapak et al., 2019).

Catalytic Applications

Ghorbanloo and Alamooti (2017) explored the catalytic applications of a molybdenum(VI) complex with a thiazole-hydrazone ligand. Their work demonstrated the catalyst's efficiency in the oxidation of primary alcohols and hydrocarbons, showing the potential of thiazole derivatives in catalysis and their reusability, which is crucial for industrial applications (Ghorbanloo & Alamooti, 2017).

Antimicrobial Activity

A study by Vinusha et al. (2015) on imino-4-methoxyphenol thiazole derived Schiff base ligands showed moderate activity against certain bacteria and fungi. This research indicates the potential of thiazole derivatives in antimicrobial applications, contributing to the search for new antimicrobial agents (Vinusha et al., 2015).

Propriétés

IUPAC Name |

2-[4-(3-methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-23-15-7-5-6-14(12-15)17-13-25-19(21(17)10-11-22)20-16-8-3-4-9-18(16)24-2/h3-9,12-13,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXKSTCPFXXIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3-methoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498776.png)

![2-{[(3-Bromo-4-fluorophenyl)(cyano)amino]methyl}-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B2498790.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2498791.png)

![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)